

Application Note: Structural Elucidation of 11,12-De(methylenedioxy)danuphylline using NMR Spectroscopy

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Compound of Interest

Compound Name: 11,12-
De(methylenedioxy)danuphylline

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Abstract

This application note details the comprehensive nuclear magnetic resonance (NMR) spectroscopic approach for the complete structural elucidation of "**11,12-De(methylenedioxy)danuphylline**," an alkaloid derived from plant species of the Kopsia genus. The protocol outlines a systematic workflow employing one-dimensional (1D) and two-dimensional (2D) NMR techniques to establish the planar structure and relative stereochemistry of this complex natural product. The presented data, based on a representative hypothetical structure, serves as a practical guide for researchers engaged in the isolation and characterization of novel alkaloids.

Introduction

Kopsia alkaloids are a diverse group of indole alkaloids known for their intricate molecular architectures and significant biological activities. The structural determination of new members of this family is crucial for understanding their structure-activity relationships and potential as therapeutic agents. "**11,12-De(methylenedioxy)danuphylline**" (Molecular Formula: $C_{23}H_{26}N_2O_6$) represents a subtype of these alkaloids, necessitating a robust analytical strategy for its characterization. High-resolution NMR spectroscopy is an indispensable tool for this

purpose, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule.[1][2] This document provides a standardized protocol for acquiring and interpreting the NMR data required for the unambiguous structure determination of this compound.

Proposed Structure

For the purpose of this application note, a plausible hypothetical structure for **11,12-De(methylenedioxy)danuphylline** is presented below. This structure is consistent with the molecular formula and is based on common structural motifs found in Kopsia alkaloids.

*Image of the hypothetical chemical structure of **11,12-De(methylenedioxy)danuphylline** should be inserted here. For the purpose of this text-based generation, a detailed description is provided: A complex pentacyclic indole alkaloid core. The indole nucleus is substituted at the 11 and 12 positions with hydroxyl groups (in place of the methylenedioxy bridge of the parent danuphylline). The structure contains multiple stereocenters, an ester functional group, and an N-methyl group, consistent with the molecular formula $C_{23}H_{26}N_2O_6$.*

Data Presentation

The following tables summarize the hypothetical ^1H and ^{13}C NMR data for **11,12-De(methylenedioxy)danuphylline**, recorded in CDCl_3 at 600 MHz for ^1H and 150 MHz for ^{13}C .

Table 1: ^1H NMR Data (600 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)	Integration
1-NH	8.15	br s	1H	1H
2-H	4.10	d	8.4	
3-H α	2.80	m	1H	
3-H β	2.65	m	1H	
5-H α	3.20	m	1H	
5-H β	3.05	m	1H	1H
6-H	4.50	dd	10.2, 4.5	
9-H	7.20	d	8.0	
10-H	6.90	d	8.0	
14-H	2.95	m	1H	
15-H α	2.10	m	1H	1H
15-H β	1.95	m	1H	
16-H	5.90	s	1H	
11-OH	5.40	s	1H	
12-OH	5.35	s	1H	
N-CH ₃	2.50	s	3H	3H
OCH ₃	3.75	s	3H	
OCH ₃	3.85	s	3H	

Table 2: ¹³C NMR Data (150 MHz, CDCl₃)

Position	δ (ppm)	DEPT
2	75.2	CH
3	45.1	CH ₂
4	172.5	C
5	52.8	CH ₂
6	80.5	CH
7	135.0	C
8	128.9	C
9	118.2	CH
10	110.5	CH
11	145.3	C
12	142.1	C
13	125.6	C
14	48.9	CH
15	35.7	CH ₂
16	95.3	CH
17	170.1	C
18	52.5	OCH ₃
19	53.1	OCH ₃
N-CH ₃	40.2	CH ₃

Experimental Protocols

1. Sample Preparation

- Weigh approximately 5-10 mg of the isolated and purified **11,12-De(methylenedioxy)danuphylline**.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

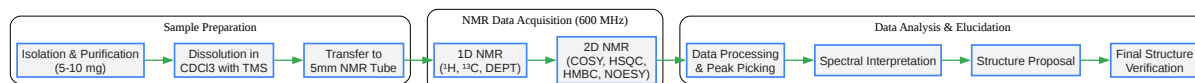
2. NMR Data Acquisition

All NMR spectra should be acquired on a 600 MHz spectrometer equipped with a cryoprobe.

- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 12 ppm
 - Acquisition Time: 2.73 s
 - Relaxation Delay: 2.0 s
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.09 s
 - Relaxation Delay: 2.0 s
- DEPT-135:
 - Pulse Program: dept135

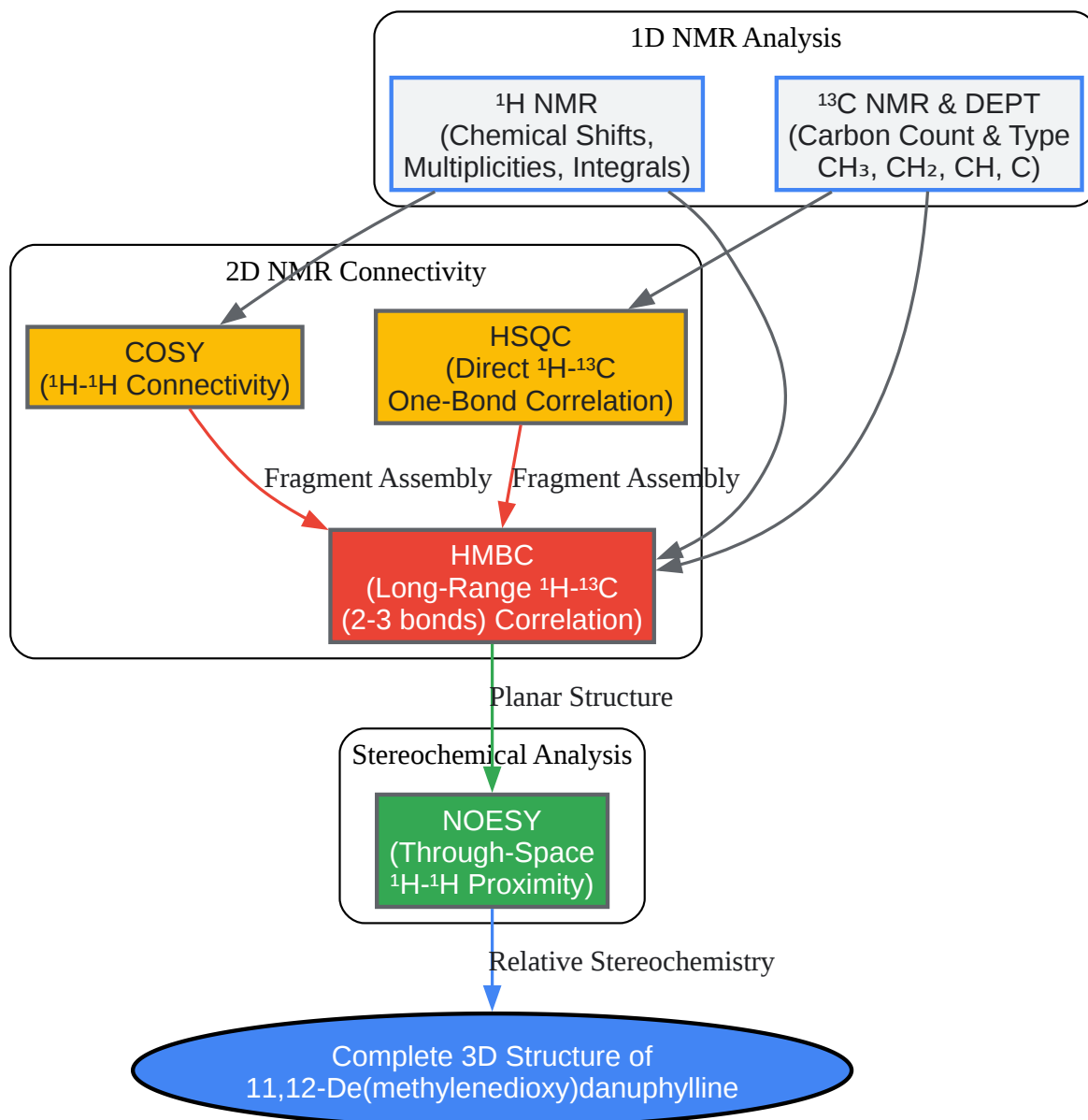
- Number of Scans: 256
- This experiment is crucial for differentiating between CH, CH₂, and CH₃ signals.
- COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Number of Scans: 8
 - This experiment identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans: 16
 - This experiment correlates protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - Number of Scans: 64
 - This experiment shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton.[\[3\]](#)
- NOESY (Nuclear Overhauser Effect Spectroscopy):
 - Pulse Program: noesygpqh
 - Mixing Time: 500 ms
 - Number of Scans: 32
 - This experiment reveals through-space correlations between protons, providing information about the relative stereochemistry of the molecule.

Mandatory Visualizations



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Caption: Experimental workflow for NMR-based structural elucidation.



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Caption: Logical flow of structural elucidation using NMR data.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like **11,12-De(methylenedioxy)danuphylline**.^{[1][2]} By following the detailed protocols outlined in this application note, researchers can systematically acquire and interpret the necessary NMR data to determine the complete chemical structure. The provided hypothetical data and workflows serve as a valuable reference for the characterization of new alkaloids and other natural products in drug discovery and development programs.

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References

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